

Discovery and history of phenothiazine antipsychotics

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An In-depth Technical Guide to the Discovery and History of Phenothiazine Antipsychotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of phenothiazine-based antipsychotics in the mid-20th century represents a watershed moment in the history of medicine and the birth of modern psychopharmacology. This guide provides a detailed technical overview of the serendipitous journey from synthetic dyes to the first effective treatment for psychosis. It covers the key chemical syntheses, pivotal preclinical experiments, and foundational clinical trials that established phenothiazines as a revolutionary therapeutic class. The document includes detailed experimental methodologies derived from historical accounts, structured quantitative data on receptor affinities and pharmacokinetics, and diagrams of the critical molecular pathways and historical workflows.

Early History and Chemical Synthesis

The story of phenothiazines begins not in medicine, but in the burgeoning field of synthetic dye chemistry in the 19th century.

- 1876: Methylene blue, a phenothiazine derivative, is first synthesized by Heinrich Caro at BASF. Paul Ehrlich would later use it extensively in his pioneering cell-staining experiments and even explored its (weak) antimalarial properties.[\[1\]](#)[\[2\]](#)

- 1883: The parent compound, phenothiazine, is synthesized by August Bernthsen through the reaction of diphenylamine with sulfur.^{[1][3]} For decades, it remained a chemical curiosity, eventually finding use as an insecticide and veterinary anthelmintic.^{[1][4]}

Experimental Protocol: Synthesis of Phenothiazine (Bernthsen, 1883)

The classic synthesis of the phenothiazine core structure is a direct fusion reaction. While modern methods exist, the original approach laid the groundwork for all subsequent derivatives.

Principle: The reaction involves the electrophilic substitution of diphenylamine with elemental sulfur, catalyzed by a Lewis acid (originally iodine, later aluminum chloride), leading to cyclization and the formation of the tricyclic phenothiazine ring with the evolution of hydrogen sulfide gas.^{[5][6][7]}

Materials:

- Diphenylamine
- Sulfur (powdered)
- Anhydrous aluminum chloride (or Iodine as a catalyst)

Procedure:

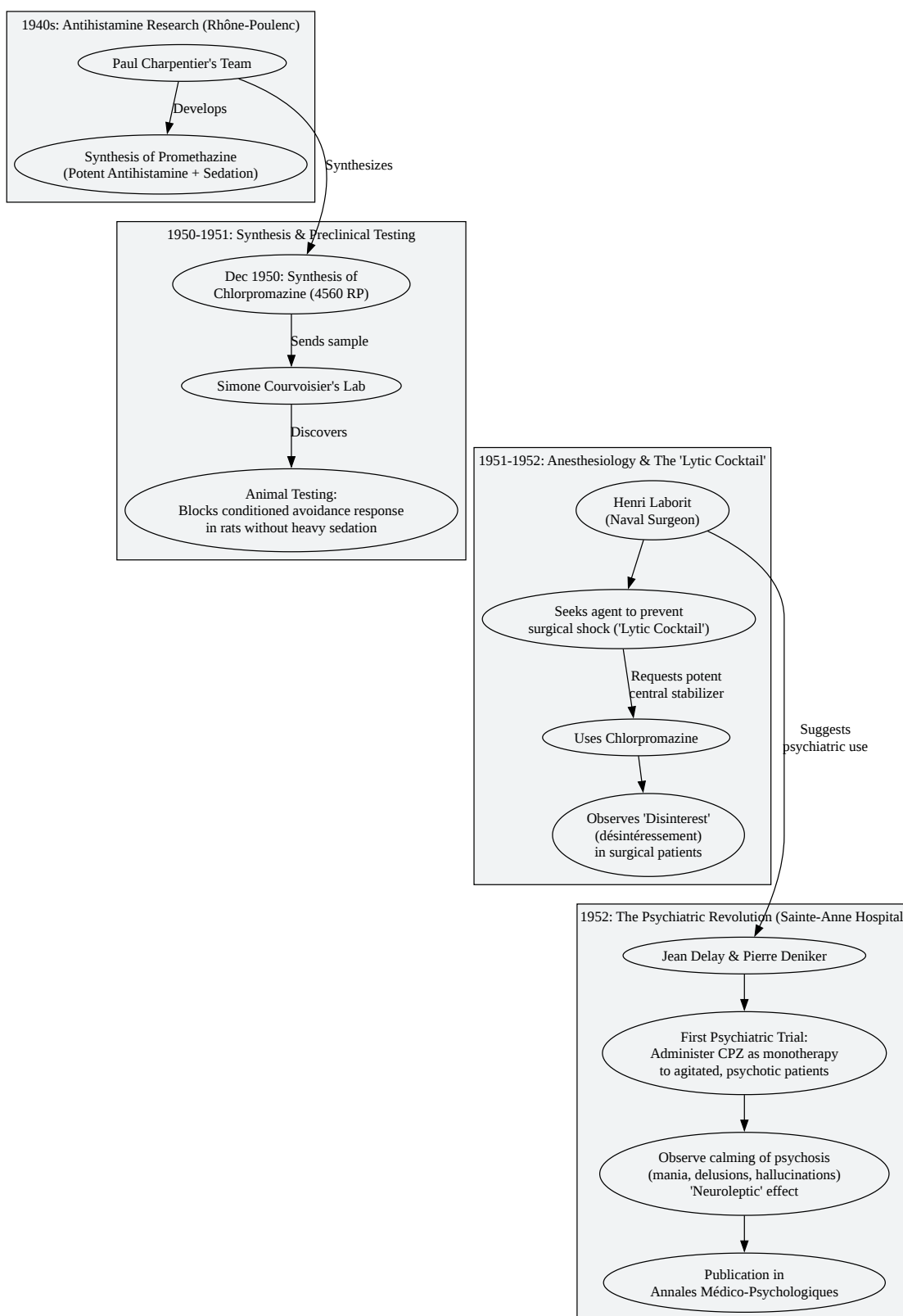
- Melt 22g of diphenylamine, 8.2g of sulfur, and 3.2g of anhydrous aluminum chloride together in a suitable reaction vessel.^{[5][7]}
- Heat the mixture to 140-150°C. The reaction initiates with the vigorous evolution of hydrogen sulfide gas. The temperature can be lowered slightly to moderate the reaction rate.^[7]
- Once the initial, vigorous reaction has subsided, raise the temperature to 160°C for a period to ensure the reaction goes to completion.^[7]
- Allow the resulting melt to cool and solidify.

- Grind the solid product and extract it first with water, then with dilute alcohol to remove unreacted starting materials and catalyst.[\[5\]](#)[\[7\]](#)
- The remaining residue consists of nearly pure phenothiazine, which can be further purified by recrystallization from alcohol.[\[5\]](#)[\[7\]](#)

From Antihistamines to a "Vegetative Stabilizer"

The journey towards antipsychotic activity began at the French pharmaceutical company Rhône-Poulenc in the 1940s, during a search for novel antihistamines.

- 1940s: A team led by chemist Paul Charpentier synthesized a series of N-substituted phenothiazine derivatives.[\[1\]](#)[\[8\]](#) This work led to the creation of promethazine, a compound with potent antihistaminic and sedative properties.[\[1\]](#)[\[9\]](#)
- December 11, 1950: Seeking to enhance the central effects of these compounds, Charpentier synthesized a new derivative, 2-chloro-10-(3-dimethylaminopropyl)phenothiazine, initially designated 4560 RP. This molecule, chlorpromazine, was created by adding a chlorine atom to the phenothiazine ring and lengthening the aminoalkyl side chain of a related compound.[\[5\]](#)[\[10\]](#)
- 1951: Henri Laborit, a French naval surgeon, was searching for a way to prevent surgical shock. He experimented with "lytic cocktails" to induce a state of "artificial hibernation" and reduce autonomic stress responses.[\[8\]](#)[\[10\]](#) After using promethazine, he requested a compound with more pronounced central stabilizing effects. Rhône-Poulenc provided him with chlorpromazine.
- February 1952: Laborit published a paper in La Presse Médicale, describing chlorpromazine not as a simple sedative, but as a "new vegetative stabilizer." He noted that patients given the drug became calm and displayed a peculiar "disinterest" (désintéressement) towards their surroundings and upcoming surgery, without significant loss of consciousness.[\[1\]](#)[\[10\]](#)



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Preclinical and Clinical Breakthroughs

The transition of chlorpromazine from an anesthetic adjunct to a psychiatric therapy was rapid and revolutionary, driven by key experiments and clinical observations.

Experimental Protocol: Preclinical Conditioned Avoidance Response (Courvoisier et al., 1952)

Before human psychiatric trials, the pharmacological group at Rhône-Poulenc, led by Simone Courvoisier, performed crucial animal experiments that distinguished chlorpromazine from simple sedatives.

Principle: To test if a drug has central effects beyond sedation, a conditioned avoidance response paradigm is used. An animal (e.g., a rat) is trained to associate a neutral stimulus (e.g., a bell) with an impending unpleasant stimulus (e.g., an electric shock). A successful drug will extinguish the learned avoidance behavior (climbing a rope to avoid the shock when the bell rings) without impairing the motor ability to perform the escape behavior (climbing the rope after the shock is administered).

Methodology (Reconstructed from historical accounts):

- **Conditioning Phase:** Rats were placed in a chamber with a rope or pole. A bell was rung, followed shortly by the delivery of a mild electric shock to the floor grid. The rats quickly learned to climb the rope upon hearing the bell to avoid the shock.
- **Drug Administration:** A cohort of conditioned rats was administered chlorpromazine.
- **Testing Phase:** The conditioned stimulus (bell) was presented.
- **Observation:** Rats treated with chlorpromazine showed a markedly diminished or absent response to the bell; they failed to climb the rope in anticipation of the shock.^[2] However, when the unconditioned stimulus (the shock) was administered, the rats were still physically capable of climbing the rope to escape it.
- **Conclusion:** This selective blockade of a conditioned response, while leaving the primary motor reflex intact, demonstrated that chlorpromazine's effects were not due to simple motor impairment or heavy sedation. It suggested a more specific action on higher-level processing

of external stimuli, a finding that was instrumental in justifying its trial in psychiatric patients.

[2]

Experimental Protocol: The First Psychiatric Trial (Delay and Deniker, 1952)

Persuaded by Laborit's findings, psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris initiated the first formal psychiatric trials of chlorpromazine.

Objective: To evaluate the efficacy of chlorpromazine (4560 RP) as a sole agent in the treatment of severe agitation and psychotic states.

Patient Population: The initial studies included 38 patients exhibiting various forms of psychosis, primarily characterized by severe agitation, mania, delusions, and hallucinations.

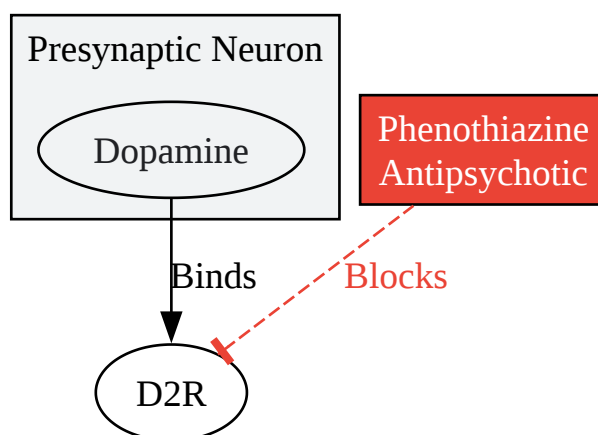
Methodology (Reconstructed from their 1952 publications):

- **Intervention:** Unlike Laborit's "lytic cocktail," Delay and Deniker administered chlorpromazine as a monotherapy.
- **Dosage and Administration:** The drug was typically administered via intramuscular injection, with a daily dosage ranging from 75 to 100 mg.[1] This was significantly higher than the doses used by Laborit for anesthesia.
- **Treatment Duration:** Patients were treated for several days to weeks. One of the first reported cases involved a 20-day treatment course.[10]
- **Outcome Assessment:** As formal psychiatric rating scales were not yet developed, assessment was based on clinical observation of behavior. Key observed outcomes were:
 - Rapid reduction in agitation and aggression.
 - A state of "psychic indifference" or emotional neutrality.
 - Reduction and eventual disappearance of manic, delusional, or hallucinatory symptoms.

- Notably, patients remained conscious and responsive, unlike with barbiturate-based "sleep cures."
- Results and Publication: The remarkable efficacy in calming severely disturbed patients and ameliorating psychosis led to a series of six publications in the latter half of 1952, primarily in the journal Annales Médico-Psychologiques.[1] Delay and Deniker coined the term "neuroleptic" (literally, "that which takes the neuron") to describe this unique class of action, distinguishing it from simple sedatives.

Mechanism of Action: Dopamine Receptor Antagonism

The antipsychotic efficacy of phenothiazines is primarily attributed to their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. Overactivity in this pathway is hypothesized to be a key driver of the positive symptoms of psychosis (e.g., hallucinations, delusions).



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Dopamine binding to the D2 receptor, a G-protein coupled receptor (GPCR), typically initiates two major signaling cascades:

- G-protein Dependent Pathway: The activated D2 receptor engages an inhibitory G-protein ($G_{\alpha i}$), which in turn inhibits the enzyme adenylyl cyclase. This leads to decreased production of the second messenger cyclic AMP (cAMP) and subsequently reduced activity of Protein Kinase A (PKA).

- **β -Arrestin Dependent Pathway:** Upon activation, the D2 receptor is phosphorylated by G-protein coupled receptor kinases (GRKs). This allows for the recruitment of β -arrestin 2, which blocks further G-protein signaling and initiates its own signaling cascade, for example, through the AKT pathway.

Phenothiazines act as competitive antagonists at the D2 receptor, blocking dopamine from binding and thereby attenuating both of these downstream signaling pathways. This blockade in the mesolimbic system is therapeutic. However, antagonism of D2 receptors in other dopamine pathways is responsible for some of the major side effects, such as extrapyramidal symptoms (nigrostriatal pathway) and hyperprolactinemia (tuberoinfundibular pathway).

Quantitative Pharmacology

The clinical effects and side effect profiles of phenothiazine derivatives are determined by their chemical structure, which dictates their binding affinity for various neurotransmitter receptors and their pharmacokinetic properties.

Receptor Binding Affinities

Phenothiazines are often referred to as "dirty drugs" because they interact with a wide range of receptors beyond the D2 receptor. Their affinity for these other receptors largely explains their side effect profiles. The binding affinity is typically expressed as the inhibition constant (K_i), which is the concentration of the drug required to occupy 50% of the receptors in vitro. A lower K_i value indicates a higher binding affinity.

Drug	Class	D2 Ki (nM)	5-HT2A Ki (nM)	α 1-adrenergic Ki (nM)	H1 Ki (nM)	M1 Ki (nM)
Chlorpromazine	Aliphatic	3.1	11	2.6	3.6	27
Fluphenazine	Piperazine	0.45	17	4.8	20	>1000
Thioridazine	Piperidine	3.5	16	7.4	13	14
Perphenazine	Piperazine	0.69	10	3.2	4.1	110

Data compiled from various sources, including the NIMH Psychoactive Drug Screening Program (PDSP) Ki database. Values can vary between assays.

Interpretation:

- **D2 Affinity:** Correlates with antipsychotic potency and risk of extrapyramidal symptoms (EPS). High-potency drugs like Fluphenazine have very low D2 Ki values.

- α 1-adrenergic Blockade: Associated with orthostatic hypotension and dizziness.
- H1 (Histamine) Blockade: Associated with sedation and weight gain.
- M1 (Muscarinic) Blockade: Associated with anticholinergic side effects (dry mouth, blurred vision, constipation, urinary retention).

Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion of phenothiazines influence their dosing and duration of action.

Drug	Bioavailability	Protein Binding	Elimination Half-life (hours)	Primary Metabolism
Chlorpromazine	~32%	>90%	16 - 30	CYP2D6, CYP3A4
Fluphenazine	~40%	>90%	14 - 24	CYP2D6
Thioridazine	25 - 35%	>95%	21 - 24	CYP2D6
Perphenazine	~40%	~90%	9 - 21	CYP2D6

Values are approximate and can vary significantly between individuals.

Key Points:

- Phenothiazines are highly lipophilic, leading to high protein binding and a large volume of distribution.
- They undergo extensive first-pass metabolism in the liver, primarily by Cytochrome P450 enzymes (especially CYP2D6), resulting in relatively low oral bioavailability.

- Their long and variable half-lives allow for once or twice-daily dosing in many cases.

Conclusion and Legacy

The discovery of chlorpromazine and the subsequent development of other phenothiazine antipsychotics fundamentally transformed psychiatry. It provided the first effective pharmacological treatment for psychosis, leading to the deinstitutionalization of many patients and establishing the biological basis of mental illness as a valid field of inquiry. The study of phenothiazines directly led to the formulation of the dopamine hypothesis of schizophrenia, a cornerstone of psychiatric neuroscience. While newer "atypical" antipsychotics with different side effect profiles have been developed, the phenothiazines remain a critical part of the therapeutic arsenal and a foundational case study in the history of drug discovery. Their story underscores the vital role of serendipity, interdisciplinary collaboration, and keen clinical observation in medical innovation.

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